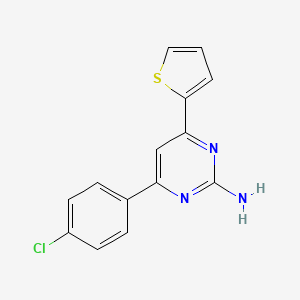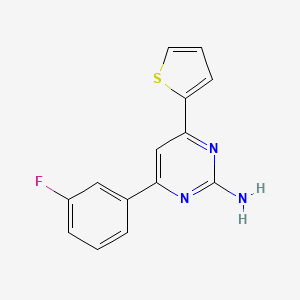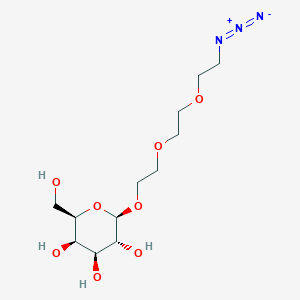
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside is a complex organic compound that features a beta-D-galactopyranoside moiety linked to a triethylene glycol chain terminated with an azido group
准备方法
The synthesis of 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside typically involves multiple steps:
Synthesis of the Azido-Terminated Triethylene Glycol Chain: This step involves the reaction of triethylene glycol with sodium azide under appropriate conditions to introduce the azido group.
Glycosylation Reaction: The azido-terminated triethylene glycol is then glycosylated with beta-D-galactopyranoside using a suitable glycosyl donor and catalyst. This step often requires precise control of reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, including the use of automated synthesis equipment and continuous flow reactors.
化学反应分析
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions, such as reduction to an amine using reducing agents like triphenylphosphine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azido group and the glycol chain, depending on the reagents and conditions used.
Common reagents include copper catalysts for click reactions, triphenylphosphine for azide reduction, and various oxidizing agents for oxidation reactions. Major products formed include triazole derivatives, amines, and oxidized glycol chains.
科学研究应用
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry, facilitating the creation of bioconjugates and polymers.
Biology: Employed in labeling and imaging studies, where the azido group can be conjugated with fluorescent probes or other tags.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanomaterials, where precise functionalization is required.
作用机制
The primary mechanism of action for 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside involves its participation in click chemistry reactions. The azido group acts as a reactive site for cycloaddition with alkynes, forming triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in biological systems or forming stable linkages in polymer synthesis.
相似化合物的比较
Similar compounds include other azido-terminated glycol derivatives and glycosides, such as:
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane: A simpler analog with a shorter glycol chain.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Another analog with a methoxy group instead of an ethoxy group.
1-Azido-3,6,9,12-tetraoxatetradecan-1-amine: A longer chain analog with additional ethylene glycol units.
The uniqueness of 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside lies in its combination of a glycoside moiety with an azido-terminated triethylene glycol chain, providing both biocompatibility and reactivity for diverse applications.
属性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9+,10+,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZTEUICIJBPU-YBXAARCKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)
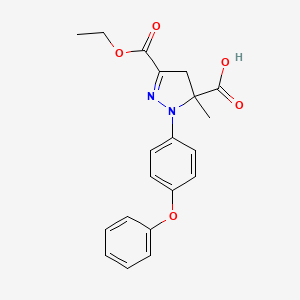
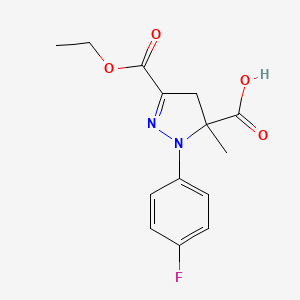
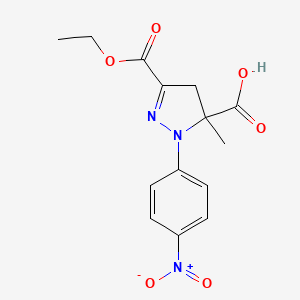
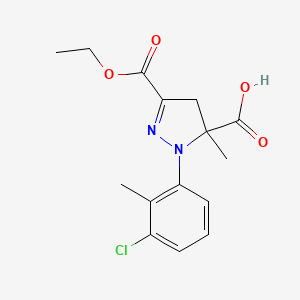
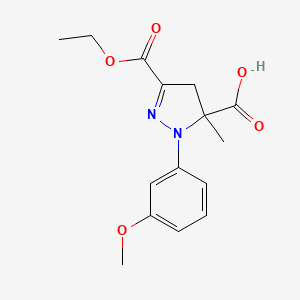


![2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6345473.png)
![2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6345475.png)
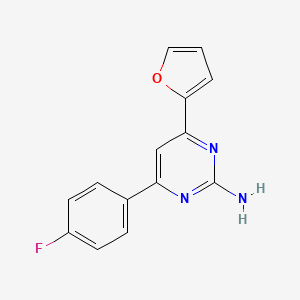
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)
